1-(4-Hydroxyphenyl)-3-isopropylurea

Vue d'ensemble

Description

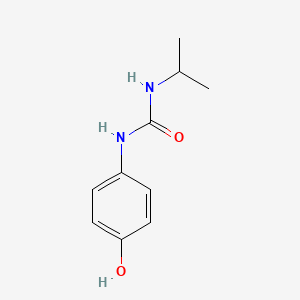

1-(4-Hydroxyphenyl)-3-isopropylurea is an organic compound characterized by the presence of a hydroxyphenyl group and an isopropylurea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea typically involves the reaction of 4-hydroxyphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-hydroxyphenyl isocyanate and isopropylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Hydroxyphenyl)-3-isopropylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amines or other reduced products.

Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the urea moiety may produce amines.

Applications De Recherche Scientifique

Agricultural Applications

One of the primary uses of 1-(4-Hydroxyphenyl)-3-isopropylurea is in the agricultural sector as an insect growth regulator (IGR). It is particularly effective against pests such as whiteflies and aphids, making it valuable for crop protection.

Case Studies

- Efficacy Against Whiteflies :

- Impact on Aphid Populations :

Pharmacological Applications

In addition to its agricultural uses, this compound has potential applications in pharmacology, particularly as a therapeutic agent.

Antibacterial Activity

Recent studies have shown that derivatives of buprofezin exhibit antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative types. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis.

- Study Findings :

Anti-Fungal Properties

Buprofezin also demonstrates antifungal activity. It has been tested against Candida albicans, showing significant inhibition of fungal growth at certain concentrations.

- Research Insights :

Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial applications. A notable method involves a catalyst-free reaction that simplifies production while maintaining high purity levels.

Synthesis Methodology

A scalable synthesis protocol has been developed that allows for the efficient production of buprofezin using readily available starting materials. This method enhances yield and reduces production costs, making it more accessible for commercial use .

Industrial Relevance

The compound serves as a key intermediate in the production of other agrochemicals and pharmaceuticals, further extending its utility beyond direct applications.

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the isopropylurea moiety may interact with enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Hydroxyphenyl)-3-isopropylurea can be compared with other similar compounds, such as:

4-Hydroxyphenylurea: Lacks the isopropyl group, which may affect its chemical and biological properties.

4-Hydroxyphenylisopropylamine: Lacks the urea moiety, which may influence its reactivity and interactions.

4-Hydroxyphenylcarbamate: Contains a carbamate group instead of a urea moiety, leading to different chemical behavior.

Uniqueness

This compound is unique due to the presence of both the hydroxyphenyl and isopropylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

1-(4-Hydroxyphenyl)-3-isopropylurea, commonly known as buprofezin , is an organic compound with significant biological activity primarily recognized as an insect growth regulator (IGR) . This compound is utilized extensively in agricultural practices to manage pest populations while minimizing harm to beneficial insects and the environment. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with buprofezin.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₃O

- IUPAC Name : this compound

- Functional Groups : Urea, Hydroxyphenyl, Isopropyl

The presence of the hydroxy group enhances the compound's biological activity, making it more effective compared to similar compounds lacking this modification.

Buprofezin acts primarily by interfering with the hormonal pathways of insects. It disrupts the normal development processes by inhibiting the action of juvenile hormones , which are critical for molting and metamorphosis. This interference prevents insects from maturing and reproducing effectively, leading to a reduction in pest populations.

Biological Activity

-

Insect Growth Regulation :

- Buprofezin is particularly effective against various agricultural pests such as aphids and whiteflies. Its ability to inhibit molting makes it a valuable tool in integrated pest management strategies.

- Studies indicate that buprofezin has a low toxicity profile for non-target organisms, making it suitable for use in environments where beneficial insects are present.

-

Antiviral Activity :

- Recent research has highlighted buprofezin's potential antiviral properties, particularly against viruses like SARS-CoV-2. In vitro studies showed it exhibiting significant antiviral activity with an EC50 value of 0.16 ± 0.01 μM, suggesting potential applications beyond pest control.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of buprofezin:

- Study on Insect Growth Regulation :

-

Environmental Impact Studies :

- Research has shown that buprofezin degrades under varying pH conditions, with a degradation half-life (DT50) of approximately 51 days at pH 5, extending to 378 days at pH 7 and 396 days at pH 9. This information is crucial for assessing its environmental persistence and potential ecological impact.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-isopropylurea | Structure | Similar urea structure; different phenolic substitution |

| 1-(3-Hydroxyphenyl)-3-isopropylurea | Structure | Variation in hydroxyl group position; differing biological activity |

| N-Isopropyl-N'-phenylurea | Structure | Lacks hydroxyl group; primarily used as a herbicide |

The presence of the hydroxy group in buprofezin enhances its biological activity compared to similar compounds lacking this functional group.

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGUMFRLNPFKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499936 | |

| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-73-1 | |

| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.